Cas no 41110-38-7 (Methyl 6-methylpyrazine-2-carboxylate)

Methyl 6-methylpyrazine-2-carboxylate is a heterocyclic ester compound with the molecular formula C₇H₈N₂O₂. It features a pyrazine ring substituted with a methyl group at the 6-position and a carboxylate ester at the 2-position. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceuticals, agrochemicals, and flavor/fragrance industries. Its pyrazine core contributes to its utility in coordination chemistry and as a ligand precursor. The ester functionality enhances solubility in organic solvents, facilitating further derivatization. The compound’s stability under standard conditions and well-defined reactivity make it a reliable intermediate for heterocyclic synthesis. Its purity and consistent performance are critical for research and industrial applications.
Methyl 6-methylpyrazine-2-carboxylate structure
41110-38-7 structure
商品名:Methyl 6-methylpyrazine-2-carboxylate
CAS番号:41110-38-7
MF:C7H8N2O2
メガワット:152.150621414185
MDL:MFCD08705757
CID:327403
PubChem ID:13153470

Methyl 6-methylpyrazine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 6-methylpyrazine-2-carboxylate
    • 2-Pyrazinecarboxylicacid, 6-methyl-, methyl ester
    • 6-Methyl-pyrazine-2-carboxylic acid methyl ester
    • 6-METHYLPYRAZINE-2-CARBOXYLIC ACID METHYL ESTER
    • QC-316
    • Pyrazinecarboxylic acid, 6-methyl-, methyl ester
    • AK130648
    • 2-Pyrazinecarboxylic acid,6-methyl-,methyl ester
    • AMPZ0030
    • GLARYWYPSTVHCO-UHFFFAOYSA-N
    • Methyl6-Methylpyrazine-2-carboxylate
    • FCH863241
    • 7130AJ
    • Methyl 6-methyl-2-pyrazinecarboxylate
    • AM85759
    • TRA0019687
    • SY023907
    • OR350256
    • AX8251
    • DTXSID40522539
    • FT-0757326
    • Z1198181970
    • AKOS006290025
    • MFCD08705757
    • SCHEMBL12094161
    • DS-6741
    • 41110-38-7
    • EN300-702743
    • CS-0061379
    • DA-42487
    • MDL: MFCD08705757
    • インチ: 1S/C7H8N2O2/c1-5-3-8-4-6(9-5)7(10)11-2/h3-4H,1-2H3
    • InChIKey: GLARYWYPSTVHCO-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1=CN=CC(C)=N1)=O

計算された属性

  • せいみつぶんしりょう: 152.05900
  • どういたいしつりょう: 152.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 52.1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.169±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 88-89 ºC (hexane )
  • ふってん: 238.5±35.0 ºC (760 Torr),
  • フラッシュポイント: 98.1±25.9 ºC,
  • ようかいど: 可溶性(150 g/l)(25ºC)、
  • PSA: 52.08000
  • LogP: 0.57160

Methyl 6-methylpyrazine-2-carboxylate セキュリティ情報

Methyl 6-methylpyrazine-2-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 6-methylpyrazine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132019-100mg
6-Methylpyrazine-2-carboxylic acid methyl ester
41110-38-7 97%
100mg
¥32.00 2024-05-14
eNovation Chemicals LLC
K14231-25g
methyl 6-methylpyrazine-2-carboxylate
41110-38-7 96%
25g
$820 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132019-250mg
6-Methylpyrazine-2-carboxylic acid methyl ester
41110-38-7 97%
250mg
¥69.00 2024-05-14
Enamine
EN300-702743-0.25g
methyl 6-methylpyrazine-2-carboxylate
41110-38-7 95%
0.25g
$44.0 2023-05-03
Enamine
EN300-702743-10.0g
methyl 6-methylpyrazine-2-carboxylate
41110-38-7 95%
10g
$571.0 2023-05-03
abcr
AB461009-1 g
Methyl 6-methylpyrazine-2-carboxylate, 95%; .
41110-38-7 95%
1g
€236.60 2023-07-18
TRC
M354620-100mg
Methyl 6-​Methylpyrazine-​2-​carboxylate
41110-38-7
100mg
$64.00 2023-05-17
TRC
M354620-500mg
Methyl 6-​Methylpyrazine-​2-​carboxylate
41110-38-7
500mg
$144.00 2023-05-17
Chemenu
CM168793-5g
Methyl 6-methylpyrazine-2-carboxylate
41110-38-7 95%+
5g
$485 2021-08-05
Ambeed
A237592-5g
Methyl 6-methylpyrazine-2-carboxylate
41110-38-7 95%
5g
$357.00 2022-05-17

Methyl 6-methylpyrazine-2-carboxylate 関連文献

Methyl 6-methylpyrazine-2-carboxylateに関する追加情報

Methyl 6-methylpyrazine-2-carboxylate (CAS No. 41110-38-7): A Comprehensive Overview

Methyl 6-methylpyrazine-2-carboxylate, with the chemical formula C8H10O2 and CAS number 41110-38-7, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the pyrazine derivative family, which is renowned for its diverse biological activities and industrial applications. The structural uniqueness of Methyl 6-methylpyrazine-2-carboxylate makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The molecular structure of Methyl 6-methylpyrazine-2-carboxylate features a pyrazine core substituted with a methyl group at the 6-position and a carboxylate ester at the 2-position. This configuration imparts specific electronic and steric properties that are highly relevant in medicinal chemistry. The presence of the ester group not only influences the compound's solubility and reactivity but also opens up possibilities for further functionalization, making it a versatile building block in drug discovery.

In recent years, Methyl 6-methylpyrazine-2-carboxylate has garnered attention due to its potential applications in the development of novel therapeutic agents. Research has highlighted its role as a precursor in the synthesis of bioactive molecules that exhibit antimicrobial, anti-inflammatory, and antioxidant properties. The pyrazine scaffold is particularly interesting because it is found in numerous natural products and pharmaceuticals, underscoring its importance in medicinal chemistry.

One of the most compelling aspects of Methyl 6-methylpyrazine-2-carboxylate is its utility in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of pyrazine-based heterocycles, which are known to possess significant pharmacological effects. These heterocycles often serve as key components in drugs targeting neurological disorders, cardiovascular diseases, and cancer. The ability to modify the structure of Methyl 6-methylpyrazine-2-carboxylate allows chemists to fine-tune its properties, enabling the development of tailored therapeutic agents.

The ester functionality of Methyl 6-methylpyrazine-2-carboxylate also makes it a valuable candidate for enzymatic studies. Enzymes such as lipases and esterases can readily cleave esters, providing insights into metabolic pathways and enzyme mechanisms. This has implications not only for drug metabolism but also for the design of prodrugs—compounds that are inactive until converted into their active form within the body. The study of such transformations can lead to more efficient drug delivery systems.

Recent advancements in computational chemistry have further enhanced our understanding of Methyl 6-methylpyrazine-2-carboxylate's behavior. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. These predictions are crucial for designing molecules with high affinity and selectivity, minimizing side effects and improving therapeutic outcomes. The integration of experimental data with computational methods has been instrumental in optimizing synthetic routes and predicting biological activity.

The industrial significance of Methyl 6-methylpyrazine-2-carboxylate cannot be overstated. Its synthesis involves well-established organic reactions, making it accessible for large-scale production. This accessibility is vital for pharmaceutical companies looking to develop new drugs or improve existing ones. Additionally, the compound's stability under various conditions ensures that it can be stored and transported without significant degradation, further facilitating its use in industrial applications.

In conclusion, Methyl 6-methylpyrazine-2-carboxylate (CAS No. 41110-38-7) is a multifaceted compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features make it an excellent intermediate for synthesizing bioactive molecules, while its ester group offers opportunities for further functionalization and enzymatic studies. As research continues to uncover new applications for this compound, its importance in drug discovery and development is likely to grow even further.

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